molecular formula C21H16N2O4 B251321 N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide

N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B251321
M. Wt: 360.4 g/mol
InChI Key: OCCIJDXNHRWVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide is a member of benzamides.

Scientific Research Applications

Synthesis and Biological Activity

  • Research on derivatives of 1,3-benzodioxole, such as N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide, has shown potential in various fields. For instance, studies have synthesized and evaluated compounds for their diuretic activity, with specific derivatives demonstrating significant potential (Yar & Ansari, 2009).

Anticancer, DNA Binding, and Antibacterial Agents

  • 1,3-benzodioxole derivatives have been explored for their anticancer, DNA binding, and antibacterial properties. Research includes the development of eco-friendly synthesis methods and the discovery of compounds with potent activities against cancer and bacterial cells, highlighting the versatility of this chemical class (Gupta et al., 2016).

Antitumor Activity

  • Studies have also focused on the synthesis of novel compounds within the 1,3-benzodioxole family, investigating their antitumor activities. Certain derivatives have shown high efficacy in inhibiting the growth of human tumor cells, suggesting their potential as anti-cancer agents (Ostapiuk et al., 2017).

Antibiotic and Antimicrobial Applications

  • The synthesis of various derivatives has led to the discovery of compounds with antibiotic and antimicrobial properties, contributing to the development of new drugs to combat bacterial infections and other microbial diseases (Ahmed, 2007).

Overcoming Cancer Chemoresistance

  • Research on 1,3-benzodioxole derivatives has also extended to overcoming cancer chemoresistance, demonstrating how modifications in chemical structure can significantly enhance the effectiveness of cancer treatments (Mudududdla et al., 2015).

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H16N2O4/c24-20(14-5-2-1-3-6-14)22-16-7-4-8-17(12-16)23-21(25)15-9-10-18-19(11-15)27-13-26-18/h1-12H,13H2,(H,22,24)(H,23,25)

InChI Key

OCCIJDXNHRWVPF-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.